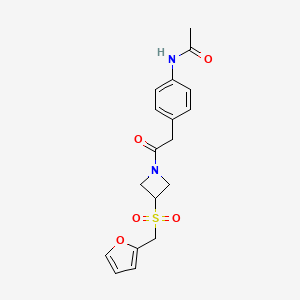

N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Description

This compound features a phenylacetamide backbone linked to a 3-((furan-2-ylmethyl)sulfonyl)azetidine moiety via a 2-oxoethyl chain. Key structural elements include:

- Azetidine ring: A four-membered nitrogen-containing heterocycle, which enhances conformational rigidity and metabolic stability compared to larger rings like piperidine .

- Furan-2-ylmethyl sulfonyl group: The sulfonyl group improves solubility and bioavailability, while the furan moiety may contribute to π-π stacking interactions in biological targets .

- Phenylacetamide core: Common in pharmaceuticals for its balance of lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[4-[2-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-oxoethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-13(21)19-15-6-4-14(5-7-15)9-18(22)20-10-17(11-20)26(23,24)12-16-3-2-8-25-16/h2-8,17H,9-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOYHYQPGVBYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is CHNOS. It is classified as a sulfonamide derivative, which often exhibits antibacterial properties and the ability to inhibit various enzymes. The compound features a furan ring and an azetidine moiety, contributing to its unique biological activities.

The primary mechanism of action for N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide involves its role as an enzyme inhibitor. This inhibition can disrupt specific biological pathways, which may lead to therapeutic effects in various diseases. Research indicates that compounds with similar structures often target critical enzymes involved in metabolic processes or pathogen survival.

Antimicrobial Properties

Preliminary studies suggest that N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide exhibits promising antimicrobial activity. This is attributed to the sulfonamide functional group, which is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways. The compound's structural features may enhance its interaction with bacterial enzymes, leading to increased efficacy against various pathogens.

Anticancer Potential

The compound's anticancer properties have also been explored. Research indicates that similar azetidine derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through various signaling pathways. The unique combination of functional groups in N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide may enhance its ability to disrupt cancer cell proliferation and survival mechanisms .

Synthesis and Evaluation

A study focusing on the synthesis of related compounds demonstrated that variations in the azetidine structure significantly influenced biological activity. The synthesis typically involves several key steps, including the formation of the azetidine ring and subsequent modifications to introduce sulfonamide and furan groups. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide | Azetidine core with furan and sulfonamide groups | Antimicrobial, anticancer |

| 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone | Similar structural features with fluorophenyl substitution | Promising antimicrobial and anticancer properties |

Comparison with Similar Compounds

Structural Analogues

Key Observations:

- Azetidine vs. Larger Heterocycles: The four-membered azetidine in the target compound may confer greater metabolic stability compared to five-membered rings (e.g., imidazolidinone in ) or six-membered piperazine derivatives .

- Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound and ) enhance electrophilicity and binding to serine proteases, whereas sulfanyl groups (e.g., ) facilitate disulfide bond formation in redox-active environments.

- Furan Substitution : The furan-2-ylmethyl group is rare in the cited analogs, with only and featuring similar motifs. Its presence may improve target specificity in microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.